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Introduction

This document provides detailed procedures for the synthesis of novel thiazolylhydrazine-
piperazine derivatives, starting from 4-(4-methylpiperazin-1-yl)benzaldehyde. These
compounds have been investigated for their potential as selective monoamine oxidase-A
(MAO-A) inhibitors, a target of interest in the development of therapeutics for neurological
disorders. The protocols outlined below are based on established and reliable synthetic
methodologies.[1]

Synthesis Pathway

The synthesis of the target thiazolylhydrazine-piperazine derivatives is accomplished through a
three-step process. The initial step involves the synthesis of the starting aldehyde, 4-(4-
methylpiperazin-1-yl)benzaldehyde. This is followed by the formation of a thiosemicarbazone
intermediate, which is then cyclized with various a-haloketones to yield the final thiazole
derivatives.[1]
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Caption: Synthetic workflow for thiazolylhydrazine-piperazine derivatives.
Experimental Protocols
Step 1: Synthesis of 4-(4-Methylpiperazin-1-
yl)benzaldehyde (1)

This protocol describes the synthesis of the key aldehyde starting material.
Materials:

e 4-Fluorobenzaldehyde

» 1-Methylpiperazine

o Potassium carbonate (K2COs)
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e Dimethylformamide (DMF)

o Ethanol

e |Ice water

Procedure:

A mixture of 4-fluorobenzaldehyde (0.050 mol, 5.4 mL), 1-methylpiperazine (0.050 mol, 5.8
mL), and potassium carbonate (0.050 mol, 6.9 g) in dimethylformamide (50 mL) is heated to
reflux for 8 hours.[1]

After cooling, the reaction mixture is poured into ice water.[1]
The resulting mixture is filtered.[1]

The crude product is recrystallized from ethanol to yield 4-(4-methylpiperazin-1-
yl)benzaldehyde as an oily substance.[1]

Characterization Data:

Yield: 77%[1]

1H-NMR (300 MHz, DMSO-ds): 4 9.71 (s, 1H, CHO), 7.70 (d, 2H, J=8.9 Hz, Ar-H), 7.03 (d,
2H, J=8.8 Hz, Ar-H), 3.36 (t, 4H, J=5.1 Hz, piperazine-H), 2.41 (t, 4H, J=5.1 Hz, piperazine-
H), 2.21 (s, 3H, -CH3).[1]

13C-NMR (75 MHz, DMSO-ds): & 190.67, 155.19, 131.92, 126.69, 113.73, 54.70, 46.77,
46.15.[1]

HRMS (m/z): [M+H]* calculated for C12H16N20: 205.1335; found: 205.1328.[1]

Step 2: Synthesis of 2-(4-(4-Methylpiperazin-1-
yl)benzylidene)hydrazine-1-carbothioamide (2)

This protocol details the formation of the thiosemicarbazone intermediate.

Materials:
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e 4-(4-Methylpiperazin-1-yl)benzaldehyde (1)
e Thiosemicarbazide
e Ethanol

Procedure:

A mixture of 4-(4-methylpiperazin-1-yl)benzaldehyde (0.030 mol, 6.42 g) and
thiosemicarbazide (0.030 mol, 2.87 g) in ethanol (80 mL) is refluxed for 3 hours.[1]

Upon completion of the reaction, the mixture is cooled.[1]

The precipitated solid is collected by filtration.[1]

The product is recrystallized from ethanol.[1]

Characterization Data:

Yield: 85%][1]
e Melting Point: 227-229 °CJ[1]

e 'H-NMR (300 MHz, DMSO-ds): 6 11.23 (s, 1H, -NH), 8.05 (br s, 1H, -NH), 7.94 (s, 1H, -
CH=N-), 7.82 (br s, 1H, -NH), 7.60 (d, 2H, J=8.9 Hz, Ar-H), 6.92 (d, 2H, J=8.9 Hz, Ar-H), 3.21
(t, 4H, J=4.7 Hz, piperazine-H), 2.42 (t, 4H, J=4.8 Hz, piperazine-H), 2.20 (s, 3H, -CH3s).[1]

e 13C-NMR (75 MHz, DMSO-de): & 177.69, 152.42, 143.27, 128.94, 124.37, 114.87, 54.89,
47.59, 42.22.[1]

HRMS (m/z): [M+H]* calculated for C13H19NsS: 278.1434; found: 278.1426.[1]

Step 3: General Procedure for the Synthesis of 4-
(Aryl)-2-{2-[4-(4-methylpiperazin-1-
yl)benzylidene]hydrazinyl}thiazoles (3a-I)

This section provides a general method for the final cyclization step to produce a variety of
thiazolylhydrazine-piperazine derivatives.
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Materials:

e 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (2)
o Substituted a-bromoacetophenones (a-haloketones)

» Ethanol

Procedure:

¢ An equimolar mixture of the thiosemicarbazone intermediate (2) and the appropriate
substituted a-bromoacetophenone is refluxed in ethanol.

e The reaction progress can be monitored by thin-layer chromatography.
» After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

e The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

The following table summarizes the yield and melting point for a series of synthesized
thiazolylhydrazine-piperazine derivatives.

Ar (Substituent on ) . .
Compound . . Yield (%) Melting Point (°C)
Thiazole Ring)

3a Phenyl 79 254-255
3f 4-Fluorophenyl 69 247-249
3i [1,1'-Biphenyl]-4-yl 83 275-276
3j 2,4-Dimethylphenyl 68 238-240
3l 2,4-Dichlorophenyl 73 >300

Data sourced from Cevik et al., 2020.[1]
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Biological Activity: MAO-A Inhibition

The synthesized thiazolylhydrazine-piperazine derivatives were evaluated for their inhibitory
activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The
results indicated that the compounds are selective inhibitors of MAO-A.[1]

Synthesized Compounds

Thiazolylhydrazine-piperazine
Derivatives (3a-l)

Selective Inhibition Weak or No Inhibition

Target Enzymes

Monoamine Oxidase A Monoamine Oxidase B
(MAO-A) (MAO-B)
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Caption: Selective inhibition of MAO-A by the synthesized derivatives.

Conclusion

The protocols detailed in this document provide a clear and reproducible pathway for the
synthesis of thiazolylhydrazine-piperazine derivatives from 4-(4-methylpiperazin-1-
yl)benzaldehyde. These compounds have demonstrated selective inhibitory activity against
MAO-A, highlighting their potential for further investigation in the field of drug discovery for
neurological disorders. Researchers are encouraged to use these methods as a foundation for
the synthesis of novel analogs and for further biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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